molecular formula C23H36N4OS B11057615 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11057615
M. Wt: 416.6 g/mol
InChI Key: NKOCHYZCBJZQDT-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the diethylaminoethyl moiety.

    Formation of the Benzamide Moiety: The benzamide structure is typically formed by reacting an appropriate benzoyl chloride with an amine derivative.

    Introduction of the tert-Butyl Groups: The tert-butyl groups are usually introduced through Friedel-Crafts alkylation reactions, where tert-butyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve alkyl halides or sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups onto the aromatic or thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to receptors or enzymes, while the thiadiazole ring could participate in redox reactions or coordinate with metal ions. The benzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butyl-4-hydroxybenzamide: Similar in structure but lacks the thiadiazole ring.

    N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar but without the tert-butyl groups.

    3,5-di-tert-butyl-N-{5-[2-(methylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar but with a methylamino group instead of a diethylamino group.

Uniqueness

The uniqueness of 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide lies in its combination of structural features. The presence of both tert-butyl groups and a thiadiazole ring, along with the diethylaminoethyl and benzamide moieties, provides a distinctive set of chemical and biological properties that are not found in other similar compounds.

This detailed article provides a comprehensive overview of 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H36N4OS

Molecular Weight

416.6 g/mol

IUPAC Name

3,5-ditert-butyl-N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H36N4OS/c1-9-27(10-2)12-11-19-25-26-21(29-19)24-20(28)16-13-17(22(3,4)5)15-18(14-16)23(6,7)8/h13-15H,9-12H2,1-8H3,(H,24,26,28)

InChI Key

NKOCHYZCBJZQDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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